molecular formula C9H10N2O4 B175725 (4-Nitro-benzylamino)-acetic acid CAS No. 1727-14-6

(4-Nitro-benzylamino)-acetic acid

Cat. No.: B175725
CAS No.: 1727-14-6
M. Wt: 210.19 g/mol
InChI Key: WNQZQOVOWAVAHI-UHFFFAOYSA-N
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Description

(4-Nitro-benzylamino)-acetic acid is an organic compound characterized by the presence of a nitro group attached to a benzylamino moiety, which is further connected to an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitro-benzylamino)-acetic acid typically involves the following steps:

    Nitration of Benzylamine: Benzylamine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-nitrobenzylamine.

    Acylation: The 4-nitrobenzylamine is then acylated with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of (4-Amino-benzylamino)-acetic acid.

    Substitution: Formation of various substituted benzylamino-acetic acids depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (4-Nitro-benzylamino)-acetic acid serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in redox reactions and form hydrogen bonds enhances its utility in organic synthesis.

Biology

Research has explored its interactions with biological macromolecules, indicating potential effects on enzyme activity and receptor modulation. The nitro group can facilitate interactions that may lead to biological effects, such as enzyme inhibition or activation.

Medicine

In medicinal chemistry, this compound is investigated as a precursor for developing pharmaceutical agents. Its derivatives have shown potential as inhibitors for acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer’s .

Case Study 1: Enzyme Inhibition

A study synthesized various derivatives of this compound and evaluated their inhibitory activity against AChE and butyrylcholinesterase (BChE). One derivative exhibited an IC50 value of 2.95 µM against AChE, demonstrating significant potential as a lead compound for Alzheimer's treatment .

In another research effort, the compound was tested for its ability to interact with proteins involved in disease processes. The findings suggested that derivatives of this compound could influence biochemical pathways relevant to cancer and microbial infections.

Mechanism of Action

The mechanism of action of (4-Nitro-benzylamino)-acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzylamino and acetic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    (4-Nitro-benzylamine): Lacks the acetic acid group, making it less versatile in certain reactions.

    (4-Nitro-phenylacetic acid): Lacks the benzylamino group, affecting its reactivity and applications.

    (4-Amino-benzylamino)-acetic acid: The reduced form of (4-Nitro-benzylamino)-acetic acid, with different chemical properties and reactivity.

Uniqueness: this compound is unique due to the presence of both a nitro group and an acetic acid group, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research.

Biological Activity

(4-Nitro-benzylamino)-acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • IUPAC Name : (4-Nitro-benzylamino)acetic acid
  • Molecular Formula : C₉H₈N₂O₃
  • Molecular Weight : 180.17 g/mol

The presence of the nitro group is significant as it often influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Enzymatic Activity : Many derivatives of benzylamino acids have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and can be implicated in neurodegenerative diseases like Alzheimer's.
  • Anticancer Properties : The compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
AChE InhibitionIC₅₀ values ranging from 0.5 to 2 µM
BChE InhibitionSignificant inhibition observed
CytotoxicityEffective against multiple cancer lines
AntimicrobialExhibits activity against specific bacterial strains

Case Studies

  • Neuroprotective Effects :
    A study evaluated the neuroprotective effects of this compound derivatives on BV-2 microglial cells. The results indicated that these compounds could reduce neuroinflammation and protect against oxidative stress at low concentrations (0.01 μM) .
  • Anticancer Activity :
    In vitro studies demonstrated that derivatives of this compound showed potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
  • Enzyme Inhibition Studies :
    Recent investigations into enzyme inhibition revealed that certain analogs significantly inhibited AChE and BChE, with IC₅₀ values indicating strong binding affinity. These findings suggest potential applications in treating neurodegenerative diseases .

Research Findings

Recent research has focused on optimizing the synthesis of this compound derivatives to enhance their biological activity. For instance:

  • Molecular Docking Studies : These studies have shown that modifications to the benzyl ring can improve binding affinity to target enzymes, suggesting a structure-activity relationship (SAR) that could guide future drug design .
  • Toxicity Assessments : Preliminary toxicity assessments indicate that while some derivatives exhibit significant biological activity, they also need thorough evaluation for safety profiles before clinical applications .

Q & A

Q. Basic: What are the recommended synthetic routes for (4-Nitro-benzylamino)-acetic acid, and how can purity be validated?

Answer:
The synthesis typically involves coupling 4-nitrobenzylamine with bromoacetic acid or its derivatives under basic conditions (e.g., using NaHCO₃ in DMF). Key steps include:

  • Amide formation : Reacting 4-nitrobenzylamine with bromoacetic acid at 60–80°C for 6–8 hours .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Purity validation :
    • HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm >95% purity.
    • NMR : Verify absence of unreacted starting materials (e.g., δ 8.2 ppm for aromatic protons in nitrobenzyl group) .

Q. Basic: How do pH and temperature influence the stability of this compound in aqueous solutions?

Answer:

  • pH dependence : The compound is stable at pH 5–7 but hydrolyzes rapidly under strongly acidic (pH < 3) or alkaline (pH > 9) conditions, releasing 4-nitrobenzylamine and glycolic acid. Hydrolysis follows pseudo-first-order kinetics with a half-life of ~2 hours at pH 10 .
  • Temperature : Degradation accelerates above 40°C (activation energy ~65 kJ/mol). Store at 4°C in neutral buffers (e.g., PBS) for long-term stability .

Q. Advanced: What computational strategies are effective for predicting the pharmacological activity of this compound derivatives?

Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometry and calculate electrostatic potential maps to identify reactive sites (e.g., nitro group for hydrogen bonding) .
  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., SARS-CoV-2 main protease, with predicted ΔG = -8.2 kcal/mol) .
  • ADMET prediction : SwissADME or pkCSM tools assess bioavailability (e.g., high Caco-2 permeability but moderate hepatic toxicity risk) .

Q. Advanced: How can conflicting NMR data on nitrobenzylamine intermediates be resolved during synthesis optimization?

Answer:

  • Contradiction example : Observed δ 7.5–8.0 ppm aromatic signals may overlap with byproducts.
  • Resolution strategies :
    • 2D NMR (HSQC/HMBC) : Differentiate coupling patterns between desired product and nitro-reduction byproducts .
    • LC-MS : Monitor molecular ion peaks ([M+H]⁺ = 225.08) to confirm intermediate identity .
    • Control experiments : Repeat synthesis under inert atmosphere to rule out oxidative degradation .

Q. Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Answer:

  • Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE (C18 cartridges) .
  • HPLC-UV : Use a Zorbax Eclipse Plus C18 column (λ = 254 nm, retention time = 6.2 min) with a detection limit of 0.1 µg/mL .
  • Validation criteria : Follow ICH guidelines for linearity (R² > 0.998), precision (%RSD < 5%), and recovery (85–115%) .

Q. Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

Answer:

  • Electrophilicity : The electron-withdrawing nitro group enhances the carbonyl carbon’s electrophilicity, accelerating reactions with amines/thiols (k = 0.15 M⁻¹s⁻¹ at 25°C) .
  • Kinetic studies : Pseudo-second-order kinetics dominate in DMF, with activation parameters ΔH‡ = 45 kJ/mol and ΔS‡ = -120 J/mol·K .
  • Competing pathways : Monitor for nitro-group reduction (e.g., using Pd/C and H₂) to avoid undesired side products .

Q. Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and non-ventilated respirators when handling powders .
  • Ventilation : Use fume hoods for synthesis/purification steps to minimize inhalation of nitro-group-containing dust .
  • Spill management : Neutralize spills with 5% sodium bicarbonate before disposal .

Q. Advanced: How does the nitro group influence the compound’s electronic properties in catalytic applications?

Answer:

  • Electron-withdrawing effect : Lowers the LUMO energy (-1.8 eV via DFT), enhancing reactivity in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, yield >80%) .
  • Spectroscopic shifts : IR shows ν(NO₂) at 1520 cm⁻¹ and 1340 cm⁻¹, confirming resonance stabilization .
  • Catalytic cycles : Nitro group stabilizes transition states via π-backbonding in Ru-catalyzed hydrogenation .

Q. Basic: What are the key differences in solubility between this compound and its non-nitro analogs?

Answer:

  • Solubility data :

    Solvent(4-Nitro) derivative (g/100 mL)Non-nitro analog (g/100 mL)
    Water0.121.5
    Ethanol2.812.4
    DCM0.050.3
  • Rationale : Nitro group increases polarity but reduces solubility in organic solvents due to stronger crystal lattice forces .

Q. Advanced: How can in vitro assays differentiate between the compound’s antibacterial activity and cytotoxicity?

Answer:

  • Assay design :
    • Antibacterial : MIC testing against E. coli (MIC₉₀ = 32 µg/mL) via broth microdilution .
    • Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ = 120 µg/mL), indicating selectivity index (SI) = 3.75 .
  • Mechanistic probes : Use ROS-sensitive dyes (e.g., DCFH-DA) to confirm nitro group-dependent oxidative stress .

Properties

IUPAC Name

2-[(4-nitrophenyl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c12-9(13)6-10-5-7-1-3-8(4-2-7)11(14)15/h1-4,10H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQZQOVOWAVAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442751
Record name (4-Nitro-benzylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1727-14-6
Record name (4-Nitro-benzylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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